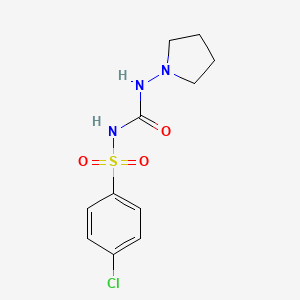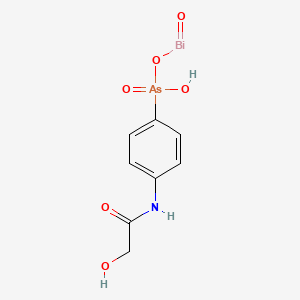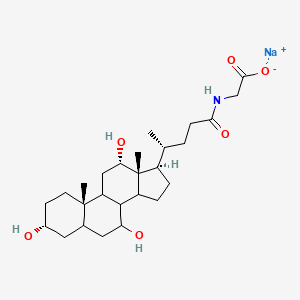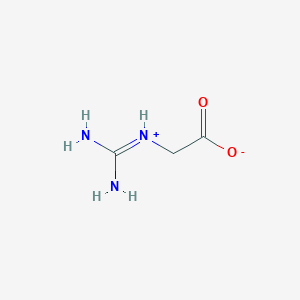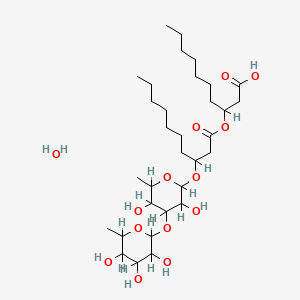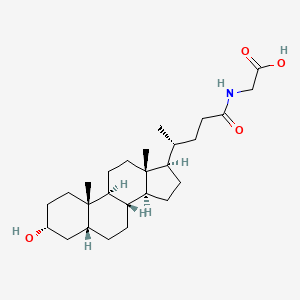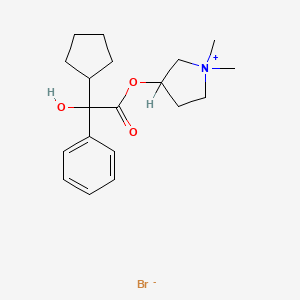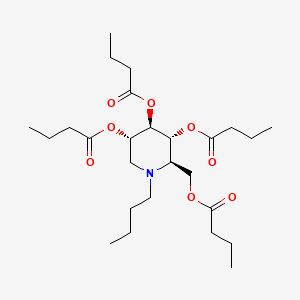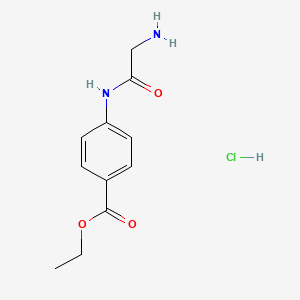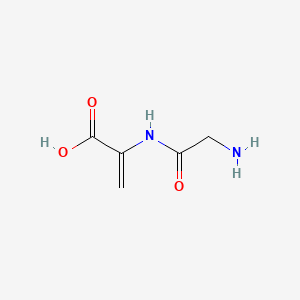
GNF-PF-3777
概要
説明
- GNF-PF-3777は、8-ニトロトリプタンリンとしても知られており、ヒトインドールアミン2,3-ジオキシゲナーゼ2(hIDO2)の強力な阻害剤です。
- その化学構造はC₁₅H₇N₃O₄で表されます。
- この化合物は、Ki値が0.97μMで、IDO2活性を効果的に低下させます .
科学的研究の応用
- GNF-PF-3777 has garnered interest in several fields:
Chemistry: Its unique structure and inhibitory properties make it valuable for chemical studies.
Biology: Researchers explore its effects on cellular processes and signaling pathways.
Medicine: Investigations focus on potential therapeutic applications, such as immune modulation.
Industry: Its industrial applications are still emerging.
Safety and Hazards
This compound is considered toxic and is a moderate to severe irritant to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . In case of contact with skin or eyes, it is recommended to flush with copious amounts of water and seek medical advice .
作用機序
- GNF-PF-3777は、hIDO2を阻害することによって、その効果を発揮すると考えられています。
- 関与する分子標的と特定の経路は、さらなる研究が必要です。
類似化合物の比較
- This compoundは、hIDO2に対する効力において際立っていますが、他のトリプタンリン誘導体も存在します。
- L-1-MTおよびD-1-MTなどの類似化合物はありますが、その阻害効率はthis compoundよりも劣っています .
生化学分析
Biochemical Properties
8-Nitroindolo[2,1-b]quinazoline-6,12-dione interacts with the enzyme hIDO2, significantly reducing its activity . The Ki value, which represents the binding affinity of the compound to the enzyme, is reported to be 0.97 μM . This interaction suggests that 8-Nitroindolo[2,1-b]quinazoline-6,12-dione may play a role in modulating tryptophan metabolism and the associated biochemical pathways.
Cellular Effects
The effects of 8-Nitroindolo[2,1-b]quinazoline-6,12-dione on cellular processes are primarily related to its inhibitory action on hIDO2 . By inhibiting this enzyme, 8-Nitroindolo[2,1-b]quinazoline-6,12-dione can potentially influence cell signaling pathways, gene expression, and cellular metabolism that are associated with tryptophan metabolism.
Molecular Mechanism
The molecular mechanism of action of 8-Nitroindolo[2,1-b]quinazoline-6,12-dione involves its binding to the hIDO2 enzyme, thereby inhibiting its activity . This interaction can lead to changes in gene expression and cellular processes related to tryptophan metabolism.
Metabolic Pathways
8-Nitroindolo[2,1-b]quinazoline-6,12-dione is involved in the metabolic pathway of tryptophan, specifically through its interaction with the hIDO2 enzyme
準備方法
- GNF-PF-3777の合成経路は開発されていますが、具体的な詳細は文献では広く入手できません。
- 工業生産方法は、既存の合成経路の修正または新規なアプローチを含む場合があります。
化学反応の分析
- GNF-PF-3777は、酸化、還元、置換などのさまざまな反応を起こすと考えられます。
- これらの反応で使用される一般的な試薬や条件は、まだ完全に解明されていません。
- これらの反応から生じる主な生成物は、広く文書化されていません。
科学研究への応用
- This compoundは、いくつかの分野で注目を集めています。
化学: そのユニークな構造と阻害特性により、化学研究に役立ちます。
生物学: 研究者は、細胞プロセスとシグナル伝達経路に対するその影響を調べています。
医学: 免疫調節などの潜在的な治療応用に関する調査が行われています。
産業: その産業用途は依然として出現段階です。
類似化合物との比較
- While GNF-PF-3777 stands out for its potency against hIDO2, other tryptanthrin derivatives exist.
- Similar compounds include L-1-MT and D-1-MT, but their inhibitory efficiency is inferior to this compound .
特性
IUPAC Name |
8-nitroindolo[2,1-b]quinazoline-6,12-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7N3O4/c19-13-10-7-8(18(21)22)5-6-12(10)17-14(13)16-11-4-2-1-3-9(11)15(17)20/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFMQJYHLIUACCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N3C4=C(C=C(C=C4)[N+](=O)[O-])C(=O)C3=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


